
((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate: is a chemical compound that belongs to the class of oxathiolane derivatives. This compound features a benzoate ester linked to a methoxy-substituted oxathiolane ring. The presence of the oxathiolane ring, which contains both oxygen and sulfur atoms, imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate typically involves the reaction of a suitable benzoic acid derivative with a methoxy-substituted oxathiolane. One common method is the esterification reaction, where benzoic acid is reacted with ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the oxathiolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving sulfur-containing substrates. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its unique structure may impart desirable pharmacokinetic properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The oxathiolane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl acetate
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl propionate
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl butyrate
Comparison: Compared to its analogs, ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate has a unique benzoate ester group, which can influence its reactivity and stability. The presence of the benzoate group may enhance its interaction with aromatic receptors or enzymes, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C12H14O4S |
|---|---|
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
[(2S)-5-methoxy-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C12H14O4S/c1-14-10-8-17-11(16-10)7-15-12(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10?,11-/m0/s1 |
Clave InChI |
SMKDHPIQHWRJFP-DTIOYNMSSA-N |
SMILES isomérico |
COC1CS[C@H](O1)COC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1CSC(O1)COC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


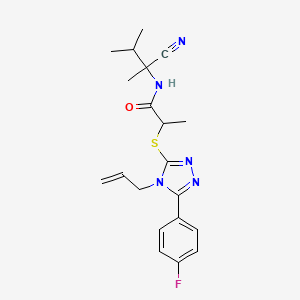
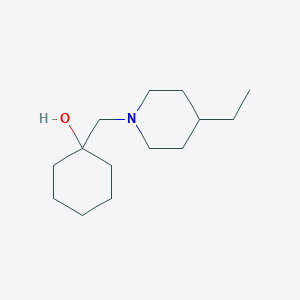
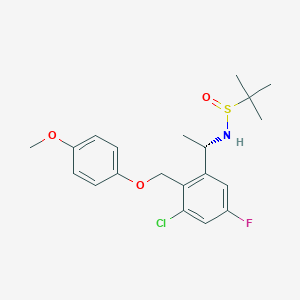
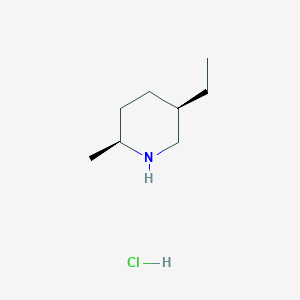

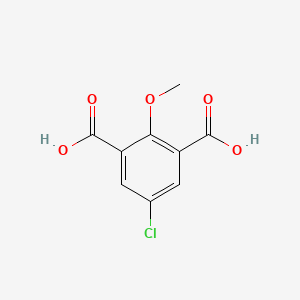
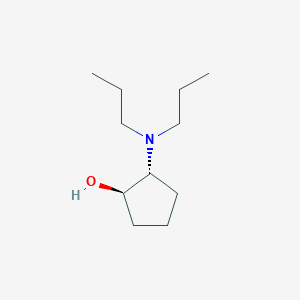
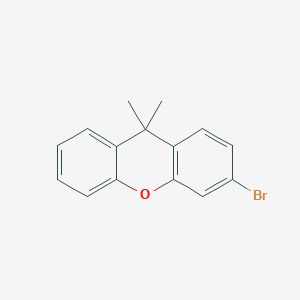
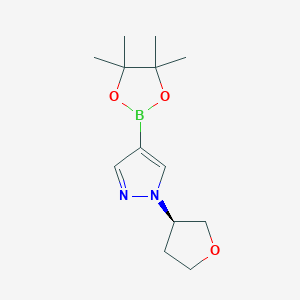
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)

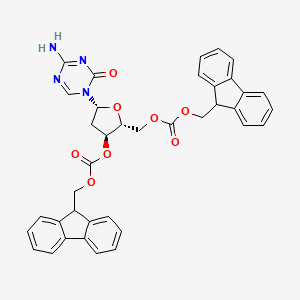

![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)
